molecular formula C10H13BrN2O2 B1336790 tert-Butyl (6-bromopyridin-3-yl)carbamate CAS No. 218594-15-1

tert-Butyl (6-bromopyridin-3-yl)carbamate

Cat. No.: B1336790
CAS No.: 218594-15-1
M. Wt: 273.13 g/mol
InChI Key: LSFAQGJWQMNXLP-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromopyridin-3-yl)carbamate is a pyridine-derived compound featuring a bromine atom at the 6-position of the pyridine ring and a tert-butyl carbamate group at the 3-position. Its molecular formula is C₁₀H₁₃BrN₂O₂, with a molecular weight of 285.13 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive bromine substituent and the stability imparted by the tert-butyl carbamate group. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamate group acts as a protective moiety for amines, enhancing stability during synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (6-bromopyridin-3-yl)carbamate can be synthesized through a reaction involving 6-bromopyridin-3-amine, triethylamine, and di-tert-butyl dicarbonate in dichloromethane. The reaction mixture is stirred at ambient temperature for about 4 hours and then quenched with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar laboratory procedures but on a larger scale, ensuring the purity and yield are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (6-bromopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products may include oxidized forms of the pyridine ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (6-bromopyridin-3-yl)carbamate is being investigated for its potential use in drug development. Its structure allows for interactions with biological targets, which can modulate enzyme activity or receptor binding. Notably, compounds containing brominated pyridine derivatives have shown potential antimicrobial, antifungal, and anticancer properties. The bromine atom may enhance selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further pharmacological studies .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its versatility allows for the preparation of substituted pyridine derivatives through substitution reactions, oxidation, and reduction processes. The ability to modify the pyridine ring opens avenues for creating complex molecular architectures used in pharmaceuticals and agrochemicals .

Enzyme Inhibition Studies

Research has indicated that this compound can be employed in studies focused on enzyme inhibitors. The carbamate group can participate in covalent bonding with active site residues of enzymes, potentially leading to the development of novel inhibitors .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of brominated pyridine derivatives, including this compound. The findings suggested that these compounds exhibited selective toxicity against various cancer cell lines while demonstrating minimal effects on normal cells. This selectivity is attributed to the unique interactions facilitated by the bromine substituent.

Case Study 2: Synthesis of Pharmaceutical Intermediates

In a synthetic chemistry context, this compound was utilized as a key intermediate for synthesizing complex pharmaceutical compounds. Researchers reported high yields and purity levels when employing this compound in multi-step synthetic routes, showcasing its utility in drug development pipelines .

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular interactions can vary based on the specific context of its use in research or industry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The structural uniqueness of tert-Butyl (6-bromopyridin-3-yl)carbamate becomes evident when compared to analogs with substitutions on the pyridine ring or alterations to the carbamate group. Below is a detailed analysis:

Compound Name Molecular Formula Key Structural Differences Functional Impact
tert-Butyl (6-methylpyridin-3-yl)carbamate C₁₁H₁₆N₂O₂ Replaces bromine with a methyl group at the 6-position. Reduced electrophilicity; limited utility in cross-coupling reactions .
tert-Butyl (6-chloropyridin-3-yl)carbamate C₁₀H₁₃ClN₂O₂ Substitutes bromine with chlorine at the 6-position. Lower atomic radius and electronegativity alter reactivity in nucleophilic substitutions .
tert-Butyl (6-aminopyridin-3-yl)carbamate C₁₀H₁₅N₃O₂ Replaces bromine with an amino group (-NH₂) at the 6-position. Enhanced hydrogen-bonding capacity; potential for bioactivity modulation .
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate C₁₁H₁₃FN₂O₃ Adds a formyl group at the 4-position and fluorine at the 6-position. Increased polarity and reactivity in aldehyde-mediated condensations .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate C₁₀H₁₂BrClN₂O₂ Introduces chlorine at the 2-position alongside bromine at the 6-position. Steric hindrance and electronic effects influence regioselectivity in reactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound tert-Butyl (6-chloropyridin-3-yl)carbamate tert-Butyl (6-methylpyridin-3-yl)carbamate
Molecular Weight (g/mol) 285.13 240.67 220.26
LogP 2.8 2.3 2.1
Solubility (mg/mL) 1.2 (DMSO) 2.5 (DMSO) 3.8 (DMSO)
Melting Point (°C) 145–147 132–134 118–120

Biological Activity

tert-Butyl (6-bromopyridin-3-yl)carbamate is a pyridine derivative characterized by its unique structural components, including a tert-butyl group and a bromine atom attached to the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C10_{10}H13_{13}BrN2_2O2_2
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 218594-15-1

The presence of the bromine atom enhances the compound's reactivity, while the tert-butyl group contributes to its steric hindrance and solubility properties. The methylcarbamate moiety is particularly significant for its biological activity, impacting enzyme interactions and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound can inhibit various enzymes, which is crucial in drug development for conditions such as cancer and inflammation.
  • Receptors : It may modulate receptor functions, influencing signaling pathways in cells.

The exact mechanisms involve the formation of stable complexes with target proteins, leading to altered enzymatic activity or receptor signaling.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Properties

Studies suggest that compounds with similar structures possess selective toxicity towards cancer cells while sparing normal cells. The brominated pyridine derivatives have been linked to:

  • Inhibition of tumor growth : Preliminary studies show that this compound may inhibit the proliferation of various cancer cell lines.
  • Mechanisms of action : The compound's interaction with histone demethylases has been proposed as a pathway for its anticancer effects, potentially reversing epigenetic modifications associated with tumor progression .

2. Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Its structural features allow it to penetrate microbial membranes effectively, leading to:

  • Inhibition of bacterial growth : Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Fungal inhibition : There is emerging evidence supporting its antifungal properties, making it a candidate for further research in infectious disease treatment.

3. Enzyme Inhibition

The methylcarbamate group enhances the ability of the compound to act as an enzyme inhibitor. Specific studies have focused on:

  • Histone demethylase inhibitors : The compound has been identified as a potential inhibitor for JmjC-KDMs, which are implicated in various diseases including cancer .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study 2Enzyme InteractionIdentified as a potent inhibitor of JmjC-KDMs, suggesting potential in cancer therapy.
Study 3Antimicrobial EffectsShowed significant inhibition against Staphylococcus aureus and Candida albicans.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate brominated pyridine derivatives with carbamates under controlled conditions. These methods ensure high purity and yield, facilitating its use in biological studies.

Applications include:

  • Drug Development : As a lead compound in designing new therapeutics targeting cancer and infectious diseases.
  • Biochemical Research : Utilized in studies investigating enzyme mechanisms and receptor interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for tert-butyl (6-bromopyridin-3-yl)carbamate?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a brominated pyridine precursor. A common approach includes:

Bromination : Direct bromination of a pyridine derivative at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.

Carbamate Protection : Reacting the bromopyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to form the carbamate.
Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity. For analogous compounds, tert-butyl carbamate derivatives are synthesized using similar protecting-group strategies .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and bromine-induced deshielding of adjacent pyridine protons.
  • Melting Point Analysis : Compare observed melting points (e.g., 103–106°C for related carbamates) with literature values to assess purity .
  • HPLC/MS : High-resolution mass spectrometry to verify molecular weight (M.W. 273.15 g/mol for C₁₀H₁₃BrN₂O₂).

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration if airborne exposure is possible.
  • Ventilation : Work in a fume hood to minimize inhalation risks, as brominated pyridines may release toxic fumes under decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect diffraction data using a synchrotron or laboratory X-ray source.
  • Structure Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling heavy atoms like bromine. Validate bond lengths and angles against Cambridge Structural Database (CSD) entries .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess positional disorder or thermal motion .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C interactions between carbamate groups).
  • Intermolecular Interactions : Use Mercury (CCDC) to visualize π-stacking of pyridine rings and halogen (Br) interactions. For related carbamates, C=O···H–N hydrogen bonds often stabilize layered structures .

Q. How to address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Compare computed NMR chemical shifts (via GIAO method) with experimental data.
  • Dynamic Effects : Consider solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomeric equilibria in pyridine derivatives, which may shift peak positions.
  • Validation : Cross-reference with solid-state IR or Raman spectra to confirm functional groups if solution-phase data are ambiguous .

Q. Data Contradiction Analysis

Q. How to resolve conflicting melting point data for tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Recrystallization : Purify the compound using gradient recrystallization (e.g., ethanol/water) to remove impurities affecting melting behavior.
  • DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions or solvate formation, which may explain variability .

Properties

IUPAC Name

tert-butyl N-(6-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFAQGJWQMNXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428406
Record name tert-Butyl (6-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-15-1
Record name tert-Butyl (6-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromopyridine, 5-BOC protected
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Retrosynthesis Analysis

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